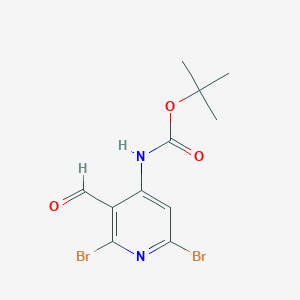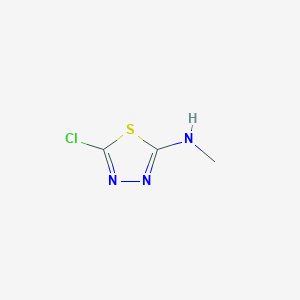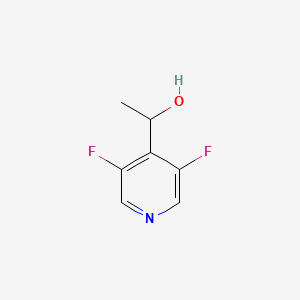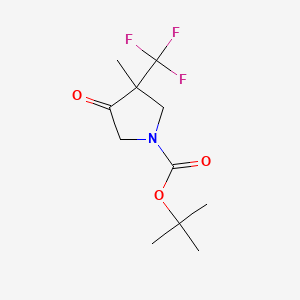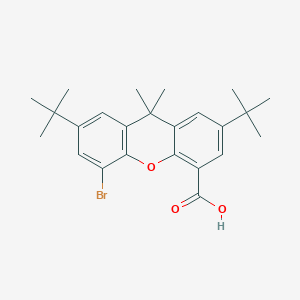
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid is a complex organic compound with a unique structure It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of bromine, tert-butyl groups, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2,7-di-tert-butyl-9,9-dimethylxanthene, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted xanthene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, affecting their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid
Uniqueness
5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic acid is unique due to the presence of the bromine atom and the specific positioning of the tert-butyl groups and carboxylic acid. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2,7-ditert-butyl-9,9-dimethylxanthene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLMHWKCNIPIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C1C=C(C=C3Br)C(C)(C)C)C(=O)O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
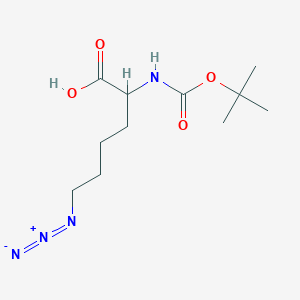

![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)

![2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)


![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
